5-(Aminomethyl)indolin-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(aminomethyl)-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c10-5-6-1-2-8-7(3-6)4-9(12)11-8/h1-3H,4-5,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYLTTPCTDJAMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)CN)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60591924 | |
| Record name | 5-(Aminomethyl)-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60591924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220904-92-7 | |
| Record name | 5-(Aminomethyl)-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60591924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Investigation of Biological Activities for 5 Aminomethyl Indolin 2 One and Its Analogues
Antimicrobial Activity Profiling
Derivatives of the indolin-2-one core have been extensively studied for their potential to combat various microbial pathogens. Research has demonstrated that specific structural modifications can yield compounds with significant efficacy against both bacteria and fungi.
Antibacterial Efficacy Studies
The antibacterial potential of indolin-2-one analogues has been evaluated against a spectrum of both Gram-positive and Gram-negative bacteria.
Indolin-2-one derivatives have demonstrated notable efficacy against several Gram-positive pathogens. A series of novel 1,5-disubstituted indolin-2-one derivatives incorporating sulfonamides were synthesized and evaluated for their antibacterial activity. researchgate.netasianpubs.org Certain compounds from this series showed significant potency against Staphylococcus aureus, with inhibition zones measuring up to 23.5 mm at a concentration of 100 μg/mL. researchgate.netasianpubs.org
In other studies, hybrids of indolin-2-one and nitroimidazole were found to be effective against S. aureus strains. nih.gov Further structural refinement led to a derivative that exhibited remarkable activity against methicillin-resistant S. aureus (MRSA). nih.gov Similarly, oxazolidinone analogues bearing the 5'-indolinyl moiety, such as (S)-3-(5'-indolinyl)-5-(acetamidomethyl)-2-oxazolidinones, have shown potent activity against various strains of staphylococci and streptococci. acs.org
Research into 3-alkylidene-2-indolone derivatives also identified compounds with strong to moderate antibacterial activity against S. aureus, including MRSA strains, with some analogues showing high activity (MIC = 0.5 μg/mL). mdpi.com Additionally, isoxazoline (B3343090) derivatives of indolin-2-one have shown good antibacterial activity against S. aureus. jyoungpharm.org Furanone derivatives incorporating the indolin-2-one moiety have also been screened, showing activity against S. aureus and Bacillus cereus. nih.gov
| Analogue Class | Bacterial Strain | Activity Noted | Reference |
|---|---|---|---|
| 1,5-Disubstituted Indolin-2-one Sulfonamides | S. aureus | Inhibition zone up to 23.5 mm | researchgate.netasianpubs.org |
| Indolin-2-one-Nitroimidazole Hybrids | MRSA | Low MIC values | nih.gov |
| 3-Alkylidene-2-indolones | S. aureus (including MRSA) | MIC values as low as 0.5 µg/mL | mdpi.com |
| Indolin-2-one-Furanone Hybrids | S. aureus, B. cereus | Screened for antibacterial activity | nih.gov |
| Indolin-2-one-Isoxazoline Hybrids | S. aureus | Good activity at 100 µm/ml | jyoungpharm.org |
The efficacy of indolin-2-one analogues against Gram-negative bacteria has also been investigated, though often found to be less potent than against Gram-positive strains. Nevertheless, specific derivatives have shown promising results. For instance, certain indolin-2-one-nitroimidazole hybrids demonstrated potency against Gram-negative bacteria. nih.gov
In a study of furanone derivatives with an indolin-2-one moiety, one compound was found to be as potent as the antibiotic chloramphenicol (B1208) in inhibiting the growth of Escherichia coli, with a minimum inhibitory concentration (MIC) of 2.5 μg/mL. nih.gov This suggests its potential as a lead compound for developing new antibacterial agents. nih.gov Furthermore, studies on 3-alkylidene-2-indolone derivatives revealed compounds with moderate to high activity against E. coli and Pseudomonas aeruginosa. mdpi.com Some isoxazoline derivatives of indolin-2-one were also found to be active against E. coli and P. aeruginosa. jyoungpharm.org Research on 3-(1-(1H-indol-3-yl)-2-oxo-2-phenylethyl) indolin-2-one analogues showed strong antibacterial activity against P. aeruginosa with MIC values of 9.375µg/mL. wisdomlib.org
Antifungal Efficacy Studies (e.g., against Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)
The search for novel antifungal agents is critical due to the rise of invasive fungal infections, particularly in immunocompromised individuals. semanticscholar.org Fungi such as Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus are major opportunistic pathogens. semanticscholar.orgnih.govnih.gov Indolin-2-one derivatives have emerged as a class of compounds with potential antifungal applications.
Studies have shown that various synthesized indolin-2-one analogues exhibit activity against these key fungal species. aarf.asia For example, a series of 3-alkylidene-2-indolone derivatives were screened for antifungal activity, with some showing moderate efficacy against Candida albicans. mdpi.com The fungicidal activity of one derivative against C. albicans was confirmed with a minimum fungicidal concentration (MFC) to MIC ratio of 2. mdpi.com
Furthermore, research on other heterocyclic derivatives incorporating the indolin-2-one moiety has demonstrated activity against both C. albicans and A. fumigatus. nih.gov The development of new triazole derivatives, designed based on the structure of fungal enzymes, has also yielded compounds with potent inhibitory activity against C. albicans and C. neoformans, with some showing MIC values as low as 0.0156 μg/mL. researchgate.net
Anticancer and Antiproliferative Research
The indolin-2-one scaffold is a cornerstone in the development of modern anticancer therapies, particularly as inhibitors of protein kinases, which are crucial regulators of cell growth and proliferation. growingscience.comscirp.orgbenthamdirect.com
Kinase Inhibitory Potency (e.g., Tyrosine Kinase Receptors, MAPK1)
Many indolin-2-one derivatives function as potent and selective inhibitors of various kinases. scirp.orgbenthamdirect.com This class of compounds has been extensively studied for its ability to target receptor tyrosine kinases (RTKs), which play a key role in tumor angiogenesis and metastasis. growingscience.comcancertreatmentjournal.com
Receptor Tyrosine Kinase (RTK) Inhibition: Research has shown that 3-substituted indolin-2-ones can be designed to selectively inhibit different RTKs. acs.orgnih.gov For example, pyrrole-substituted indolin-2-ones are known inhibitors of Vascular Endothelial Growth Factor Receptors (VEGFR) and Platelet-Derived Growth Factor Receptors (PDGFR). scirp.orgcancertreatmentjournal.com The modification of substituents on the indolin-2-one ring allows for targeted selectivity. Specific findings include:
3-[(five-membered heteroaryl ring)methylidenyl]indolin-2-ones are highly specific inhibitors of the VEGFR (Flk-1) tyrosine kinase. acs.orgnih.gov
3-(substituted benzylidenyl)indolin-2-ones with bulky groups show high selectivity toward Epidermal Growth Factor Receptor (EGF) and Her-2 tyrosine kinases. acs.orgnih.gov
Derivatives with an extended side chain at the C-3 position can exhibit high potency and selectivity against both PDGF and VEGF receptors. acs.orgnih.gov
The drug Sunitinib, a well-known anticancer agent, is an indolin-2-one derivative that inhibits multiple RTKs including VEGFR, PDGFR, c-kit, and FLT3. scirp.org Other analogues like SU6656 have been identified as inhibitors of the Src family of tyrosine kinases. scirp.org The evaluation of aminomethyl indole (B1671886) derivatives has also identified compounds with inhibitory activity against Src kinase. researchgate.netkarger.com
MAPK Pathway Inhibition: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical pathway in cancer cell proliferation. Indolin-2-one derivatives have been shown to interfere with this cascade. Studies have found that certain indolin-2-one compounds can inhibit thioredoxin reductase, leading to the activation of the p38 and JNK MAPK signaling pathways, which culminates in apoptotic cell death. nih.gov Other derivatives have been shown to directly inhibit lipopolysaccharide (LPS)-induced activation of MAPK pathways. mdpi.com Furthermore, specific indolin-2-one derivatives have been developed as direct inhibitors of p38 mitogen-activated protein kinase. google.com
| Analogue Class | Target Kinase/Pathway | Reference |
|---|---|---|
| Pyrrole-indolin-2-ones | VEGFR, PDGFR, c-kit, FLT3, CSF1R | scirp.org |
| 3-Heteroarylmethylidenyl-indolin-2-ones | VEGFR (Flk-1) | acs.orgnih.gov |
| 3-Benzylidenyl-indolin-2-ones | EGF-R, Her-2 | acs.orgnih.gov |
| Aminomethyl Indole Derivatives | Src Kinase | researchgate.netkarger.com |
| 3-(2-oxoethylidene)indolin-2-ones | p38 and JNK MAPK (via TrxR inhibition) | nih.gov |
| 3-(3-hydroxyphenyl)-indolin-2-one | MAPK and NF-κB pathways | mdpi.com |
| Substituted Indolin-2-ones | p38 MAPK | google.com |
Antiangiogenic Activity through VEGFR Inhibition
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptors, particularly VEGFR-2, are key mediators of this process, making them significant targets for anticancer therapies. nih.gov Indolin-2-one derivatives have been extensively investigated as inhibitors of VEGFR-2.
A series of indoline-2-one derivatives were designed and synthesized based on the essential pharmacophoric features of known VEGFR-2 inhibitors. nih.gov Molecular docking studies of these analogues showed that they fit well within the active pocket of VEGFR-2, exhibiting binding interactions similar to the established inhibitor, sunitinib. nih.gov The anti-proliferative activities of these compounds were evaluated against various cancer cell lines, and the most potent derivatives were further assessed for their ability to inhibit VEGFR-2. nih.gov
Research has shown that certain indolin-2-one analogues are potent inhibitors of VEGFR-2, with IC₅₀ values in the nanomolar range. For instance, compounds 5b, 10e, 10g, 15a, and 17a demonstrated significant VEGFR-2 inhibitory activity with IC₅₀ values of 0.160, 0.358, 0.087, 0.180, and 0.078 µM, respectively, which are comparable to sunitinib's IC₅₀ of 0.139 µM. nih.gov The N-terminal domain of the NOEY2 protein has also been found to exert anti-angiogenic effects by directly binding to VEGFR-2, leading to the suppression of VEGF-induced VEGFR-2 phosphorylation in ovarian cancer cells. biomolther.org This interaction inhibits downstream signaling pathways, highlighting the therapeutic potential of targeting the VEGFR-2 pathway with molecules that can mimic this binding. biomolther.org
The structural basis for the antiangiogenic activity of these compounds lies in their ability to occupy the ATP-binding site of the VEGFR-2 kinase domain, preventing the phosphorylation cascade necessary for endothelial cell proliferation and migration. nih.gov This targeted inhibition of angiogenesis positions these indolin-2-one derivatives as promising candidates for cancer therapy.
Cytotoxicity against Diverse Cancer Cell Lines (e.g., HeLa, A549, MCF-7)
Analogues of 5-(aminomethyl)indolin-2-one have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The antiproliferative properties of these compounds are often evaluated using standard assays such as the MTT assay.
In one study, a series of hydrazonoindolin-2-ones were synthesized and tested for their anti-proliferative activity. nih.gov Another study focused on biphenylurea derivatives containing the indolin-2-one moiety, which were evaluated against MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines. mdpi.com Several of these compounds exhibited potent cytotoxicity against MCF-7 cells, with some being more active than the reference drug doxorubicin. mdpi.com For example, compounds 5l, 5o, 5q, and 8b showed IC₅₀ values of 1.93, 1.04, 3.87, and 4.66 μM, respectively, against MCF-7 cells, compared to doxorubicin's IC₅₀ of 7.3 μM. mdpi.com
Furthermore, a series of 5-sulfonyl-indolin-2-ones were screened for their antitumor activity against SGC-7901, A549, HCT116, and ECA-109 cell lines. rsc.org Indole-based alkaloids have also shown notable cytotoxicity against HeLa (cervical cancer), A549 (lung cancer), and MIA PaCa-2 (pancreatic cancer) cell lines. nih.gov Specifically, a benzimidazole (B57391) derivative, se-182 , exhibited high cytotoxic activity against A549 and HepG2 cells with IC₅₀ values of 15.80 µM and 15.58 µM, respectively. jksus.org
The broad-spectrum cytotoxicity of these indolin-2-one analogues underscores their potential as versatile anticancer agents. The table below summarizes the cytotoxic activities of selected indolin-2-one derivatives against various cancer cell lines.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 5l | MCF-7 | 1.93 ± 0.17 | mdpi.com |
| 5o | MCF-7 | 1.04 ± 0.10 | mdpi.com |
| 5q | MCF-7 | 3.87 ± 0.31 | mdpi.com |
| 8b | MCF-7 | 4.66 ± 0.42 | mdpi.com |
| se-182 | A549 | 15.80 | jksus.org |
| se-182 | HepG2 | 15.58 | jksus.org |
| Indole Alkaloid 35 | MIA PaCa-2 | 9.5 ± 2.2 | nih.gov |
| Vincamine | A549 | 309.7 | nih.gov |
| Curcumin Indazole Analog 3d | HeLa | >46.36 | japsonline.com |
Mechanism of Cytotoxic Action Investigations
Understanding the mechanism by which indolin-2-one analogues exert their cytotoxic effects is crucial for their development as therapeutic agents. Research has shown that these compounds can induce cell death through apoptosis, a programmed cell death pathway.
One of the key mechanisms of action is the induction of cell cycle arrest. For instance, compound 17a , a potent VEGFR-2 inhibitor, was found to arrest the cell cycle of HepG2 cells at the S phase. nih.gov This arrest prevents the cells from progressing through the cell cycle and ultimately leads to apoptosis. The study also revealed that compound 17a significantly increased the total apoptosis by 3.5-fold. nih.gov
The apoptotic process induced by these compounds involves the activation of caspases, a family of proteases that execute cell death. Compound 17a was shown to upregulate the expression levels of caspase-3 and caspase-9 by 6.9-fold and 3.7-fold, respectively. nih.gov Furthermore, it increased the expression of the pro-apoptotic protein BAX by 2.7-fold while decreasing the expression of the anti-apoptotic protein Bcl-2 by 1.9-fold. nih.gov This shift in the BAX/Bcl-2 ratio is a hallmark of the intrinsic apoptotic pathway.
Another study on new flufenamic acid derivatives also highlighted the induction of apoptosis in MCF-7 cells, as evidenced by fragmented nuclei and DNA laddering. pensoft.net This was accompanied by an increase in caspase 9 mRNA levels and the release of cytochrome c from the mitochondria, further confirming the involvement of the intrinsic apoptotic pathway. pensoft.net
Anti-inflammatory and Analgesic Properties
In addition to their anticancer activities, indolin-2-one derivatives have been investigated for their anti-inflammatory and analgesic properties. Inflammation is a complex biological response implicated in numerous diseases, and enzymes like cyclooxygenases (COX) and lipoxygenases (LOX) are key targets for anti-inflammatory drugs. acs.org
Cyclooxygenase (COX) Inhibition Mechanisms
Cyclooxygenase (COX) enzymes, which exist in two main isoforms (COX-1 and COX-2), are responsible for the synthesis of prostaglandins, key mediators of inflammation. nih.gov While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced during inflammation, making it a prime target for anti-inflammatory drugs with fewer gastrointestinal side effects. nih.govd-nb.info
Several indolin-2-one derivatives have been designed and evaluated as COX-2 inhibitors. mdpi.com In one study, a series of 3-substituted-indolin-2-one derivatives were synthesized, and their anti-inflammatory activities were assessed. nih.gov The compound 3-(3-hydroxyphenyl)-indolin-2-one was identified as a potent inhibitor of nitric oxide production, a key inflammatory mediator. nih.gov Further investigation revealed that this compound significantly inhibited the production of pro-inflammatory cytokines like IL-6 and TNF-α and suppressed the lipopolysaccharide (LPS)-induced Akt, MAPKs, and NF-κB signaling pathways. nih.gov
Another study focused on 1,3-dihydro-2H-indolin-2-one derivatives and their COX-2 inhibitory activities. mdpi.com Compounds 4e, 9h, and 9i from this series showed good COX-2 inhibitory activities with IC₅₀ values of 2.35 ± 0.04 µM, 2.422 ± 0.10 µM, and 3.34 ± 0.05 µM, respectively. mdpi.com Molecular docking studies suggested that these compounds could effectively bind to the active site of the COX-2 enzyme. mdpi.com
Dual 5-Lipoxygenase (5-LOX) and Soluble Epoxide Hydrolase (sEH) Inhibition
The arachidonic acid cascade also involves the 5-lipoxygenase (5-LOX) pathway, which leads to the production of pro-inflammatory leukotrienes. acs.org Soluble epoxide hydrolase (sEH) is another enzyme involved in inflammation by metabolizing anti-inflammatory epoxyeicosatrienoic acids (EETs). acs.org Therefore, dual inhibition of 5-LOX and sEH represents a promising strategy for developing potent anti-inflammatory agents. acs.orgnih.gov
Researchers have identified indoline-based compounds that act as dual inhibitors of 5-LOX and sEH. acs.orgnih.gov Through an integrated approach of in silico analysis and in vitro assays, an indoline (B122111) derivative, compound 43 , was identified as a notable 5-LOX inhibitor. acs.org This led to the design of new analogues, with compound 73 emerging as a highly potent dual inhibitor, exhibiting IC₅₀ values of 0.41 ± 0.01 µM for 5-LOX and 0.43 ± 0.10 µM for sEH. acs.orgnih.gov Another study also reported on compounds 53 and 54 , which showed potent sEH inhibition (IC₅₀s = 0.061 ± 0.003 and 0.10 ± 0.01 μM, respectively) while maintaining significant inhibitory activity on 5-LOX (IC₅₀s = 0.28 ± 0.02 and 0.18 ± 0.05 μM, respectively). nih.govacs.org
The table below presents the inhibitory activities of selected indoline derivatives against 5-LOX and sEH.
| Compound | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 73 | 5-LOX | 0.41 ± 0.01 | acs.orgnih.gov |
| 73 | sEH | 0.43 ± 0.10 | acs.orgnih.gov |
| 53 | 5-LOX | 0.28 ± 0.02 | nih.govacs.org |
| 53 | sEH | 0.061 ± 0.003 | nih.govacs.org |
| 54 | 5-LOX | 0.18 ± 0.05 | nih.govacs.org |
| 54 | sEH | 0.10 ± 0.01 | nih.govacs.org |
In vivo Anti-inflammatory Efficacy (e.g., peritonitis, asthma models)
The anti-inflammatory potential of these indolin-2-one analogues has been validated in various in vivo models of inflammation.
The dual 5-LOX/sEH inhibitor, compound 73 , demonstrated remarkable anti-inflammatory efficacy in a zymosan-induced peritonitis model in mice. acs.orgnih.gov In an experimental asthma model in mice, compound 73 also showed significant efficacy. acs.orgnih.gov Another study investigated the anti-inflammatory effects of a synthetic SGLT1 ligand, BLF501, in a murine model of ovalbumin (OVA)-induced asthma, showing that it could inhibit the inflammatory response. mdpi.com
These in vivo studies confirm the therapeutic potential of indolin-2-one-based compounds in treating inflammatory diseases, paving the way for further preclinical and clinical investigations. unisa.it
Evaluation of Analgesic Efficacy
The analgesic potential of various indolin-2-one analogues has been a subject of significant research, with studies employing methods like the tail-immersion and tail-flick techniques to quantify their effects. nih.govresearchgate.net In one study, a series of 1-(substituted phenyl amino methyl)-3-(2-(4-(2-oxochroman-3-yl) thiazol-2-yl) hydrazono) indolin-2-one derivatives were synthesized and evaluated for analgesic activity. mdpi.comsciforum.net The compounds demonstrated a range of efficacy, with some exhibiting very good analgesic properties compared to standard drugs. nih.gov Specifically, compounds designated as 4f, 4i, and 4n showed notable activity. mdpi.comsciforum.netnih.gov The analgesic effects were found to range from 7.96% to 69.36%, in comparison to a reference drug with 73.61% activity. mdpi.commdpi.com
Another study focused on novel Schiff bases of isatin (B1672199), which were screened using the tail-immersion method. nih.gov This research highlighted a structure-activity relationship, concluding that compounds featuring electron-donating groups, such as hydroxyl and tri-methoxy substituents, demonstrated superior analgesic activity compared to those with electron-withdrawing groups like nitro-substituents. nih.gov For instance, 3-(4-(4-hydroxy-3-methoxylbenzylidene amino) phenylimino) indoline-2-one [5i] and 3-(4-(3, 4, 5,-trimethoxy benzylideneamino) phenylimino) indoline-2-one [5h] showed analgesic effects comparable to the standard drug, pentazocine. nih.gov Conversely, a compound with a nitro-substituent [5e] had the lowest activity. nih.gov
Similarly, research on 3-substituted [3,4-dihydro pyrimidinones]-indolin-2-ones, evaluated by the hot plate method, identified several compounds with high analgesic activity, although they were less potent than the standard, pentazosin. irjponline.org
Analgesic Activity of Selected Indolin-2-one Analogues
| Compound ID | Structure/Substitution | Analgesic Activity (%) | Test Method | Reference |
|---|---|---|---|---|
| 4f | 1-((2-chlorophenylamino)methyl)-... | Very good | Tail-flick | mdpi.com, nih.gov |
| 4i | 1-((4-pyridylamino)methyl)-... | Very good | Tail-flick | mdpi.com, nih.gov |
| 4n | 1-((4-methylphenylamino)methyl)-... | Very good | Tail-flick | mdpi.com, nih.gov |
| 5i | 3-(4-(4-hydroxy-3-methoxylbenzylidene amino) phenylimino) indoline-2-one | Comparable to Pentazocine | Tail-immersion | nih.gov |
| 5h | 3-(4-(3, 4, 5,-trimethoxy benzylideneamino) phenylimino) indoline-2-one | Comparable to Pentazocine | Tail-immersion | nih.gov |
| 5k | 3-(4-(4-dimethylaminobenzylideneamino) phenylimino) indoline-2-one | Moderate | Tail-immersion | nih.gov |
| 5d | 3-(4-(4-methoxybenzylideneamino) phenylimino) indoline-2-one | Moderate | Tail-immersion | nih.gov |
| 5e | 3-(4-(4-nitrobenzylideneamino) phenylimino) indoline-2-one | Lowest | Tail-immersion | nih.gov |
Antiviral Activities (e.g., against respiratory syncytial virus, HIV)
The indolin-2-one scaffold has been investigated for its potential against a range of viruses, with notable findings in the context of respiratory syncytial virus (RSV). Research into isatin oximes has identified derivatives with significant antiviral properties. researchgate.net A key finding was that a 5-aminomethyl analogue demonstrated considerable inhibitory activity against both wild-type RSV and drug-resistant mutants. researchgate.net
Further studies on 2-indolinone-based compounds revealed selective antiviral activities against RSV and Yellow Fever Virus (YFV). researchgate.net Structure-activity relationship analyses indicated that halogen substitution on the indole ring enhanced anti-RSV efficacy. researchgate.net It was also observed that 3-sulfonamide-substituted compounds were generally more effective against both RSV and YFV than their 4-sulfonamide counterparts. researchgate.net
Another approach has involved targeting cellular pathways. Retro-2.2, a derivative of a retrograde transport inhibitor, was shown to inhibit hRSV replication in cell cultures. mdpi.com The compound was found to impair the formation of syncytia, a hallmark of RSV infection, by disrupting the trafficking of viral glycoproteins to the plasma membrane, which in turn affects virion morphogenesis. mdpi.com The development of broad-spectrum antiviral agents has also included pyridobenzothiazolone (PBTZ) analogues, which have been screened against common respiratory viruses like RSV, human coronavirus, and influenza virus. mdpi.com
Antiviral Activity of Selected Indolin-2-one Analogues
| Compound/Analogue | Virus Target | Key Finding | Reference |
|---|---|---|---|
| 5-Aminomethyl isatin oxime analogue (54) | Respiratory Syncytial Virus (RSV) | Significant inhibitory activity against wild-type and drug-resistant RSV. | researchgate.net |
| Halogenated 2-indolinones | Respiratory Syncytial Virus (RSV) | Halogen substitution at the indole ring increased anti-RSV activity. | researchgate.net |
| 3-Sulfonamide-substituted 2-indolinones | RSV and Yellow Fever Virus (YFV) | More effective than 4-sulfonamide-substituted compounds. | researchgate.net |
| Retro-2.2 | Human Respiratory Syncytial Virus (hRSV) | Inhibits hRSV replication and syncytia formation by disrupting glycoprotein (B1211001) trafficking. | mdpi.com |
Antitubercular Activity Research (e.g., against M. tuberculosis H37Rv)
Indole-based compounds, including indolin-2-one derivatives, have been a focus of research for new antitubercular agents effective against Mycobacterium tuberculosis H37Rv and multidrug-resistant (MDR) strains. mdpi.comresearchgate.net A series of 1-(4-substituted benzylidene)-4-(1-(substituted methyl)-2,3-dioxoindolin-5-yl)semicarbazide derivatives were synthesized and screened for their in vitro activity. researchgate.net Among the tested compounds, 7j, 7m, 7o, and 7q showed activity equipotent to the standard drug Isoniazid (B1672263) against the H37Rv strain. researchgate.net Notably, compounds 7m and 7q demonstrated higher activity against an MDR-TB strain than both isoniazid and rifampicin. researchgate.net
In another study, synthesized indolizine (B1195054) derivatives were evaluated for their whole-cell anti-TB properties. mdpi.com Compounds 2d, 2e, and 4 were active against both H37Rv and MDR strains of M. tuberculosis. mdpi.com The research suggested that having two methyl groups at the second and seventh positions of the indolizine nucleus, along with electron-withdrawing groups on the benzoyl ring, was important for activity. mdpi.com Indolizine 4 was identified as a particularly promising agent, with minimum inhibitory concentration (MIC) values of 4 µg/mL against H37Rv and 32 µg/mL against MDR strains. mdpi.com
Further research into diversely substituted indolin-2-ones also yielded promising results. researchgate.net Compound 6a from this series showed excellent activity against M. tuberculosis H37Rv with a MIC of 3.125 µg/mL, which was more potent than the standard streptomycin (B1217042) (MIC = 6.25 µg/mL) and comparable to pyrazinamide (B1679903) (MIC = 3.125 µg/mL). researchgate.net
**Antitubercular Activity of Selected Indolin-2-one Analogues against *M. tuberculosis***
| Compound ID | Strain(s) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|---|
| 7j, 7m, 7o, 7q | H37Rv | Equipotent to Isoniazid | researchgate.net |
| 7m, 7q | MDR-TB | More active than Isoniazid and Rifampicin | researchgate.net |
| Indolizine 4 | H37Rv | 4 | mdpi.com |
| Indolizine 4 | MDR-TB | 32 | mdpi.com |
| Compound 6a | H37Rv | 3.125 | researchgate.net |
| Pyrazinamide (Standard) | H37Rv | 3.125 | researchgate.net |
| Streptomycin (Standard) | H37Rv | 6.25 | researchgate.net |
Other Pharmacological Activities
The indole nucleus is a core component of many natural and synthetic compounds with demonstrated antimalarial activity. malariaworld.orgnih.gov Research has explored various indole derivatives, including indolin-2-ones, for their potential to combat Plasmodium falciparum, the parasite responsible for the most severe form of malaria. researchgate.net One study on 1,3,5-tris[(4-(substituted-aminomethyl)phenoxy)methyl]benzene derivatives identified compound 1m as a highly potent and promising antimalarial candidate. mdpi.com This compound exhibited significant activity against both chloroquine-resistant (W2) and chloroquine-sensitive (3D7) strains of P. falciparum, with IC50 values of 0.07 µM and 0.06 µM, respectively. mdpi.com Furthermore, it showed favorable selectivity, with low cytotoxicity against human HepG2 cells. mdpi.com
The synthesis of meridianin derivatives, which are indole alkaloids, has also been pursued for their antimalarial and antitubercular properties. malariaworld.org The broad investigation into indole-based compounds underscores the versatility of this scaffold in designing new agents against parasitic diseases like malaria. nih.gov
**Antimalarial Activity of Selected Indole Analogues against *P. falciparum***
| Compound ID | P. falciparum Strain | IC50 (µM) | Cytotoxicity (HepG2 cells) IC50 (µM) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|---|
| 1m | W2 (CQ-resistant) | 0.07 | 62.11 | 887.29 | mdpi.com |
| 1m | 3D7 (CQ-sensitive) | 0.06 | 62.11 | 1035.17 | mdpi.com |
The indole moiety is a structural feature in compounds investigated for anticonvulsant properties. pharmacophorejournal.com Studies have utilized standard preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, to evaluate the efficacy of new indole derivatives. pharmacophorejournal.comnih.gov
In one such study, a series of indole derivatives were synthesized and tested for anticonvulsant activity. pharmacophorejournal.com Compounds 5 and 6 were identified as active against seizures in the MES test. pharmacophorejournal.com Compound 6 also demonstrated protective effects in the scPTZ model. pharmacophorejournal.com Another investigation into novel 3-aryl amino-4-aryl-5-imino-Δ2-1,2,4-thiadiazoline derivatives found that most of the synthesized compounds provided protection against MES-induced seizures. nih.gov These findings suggest that the indolin-2-one scaffold and related heterocyclic systems are promising starting points for the development of new anticonvulsant agents. pharmacophorejournal.comsci-hub.se
Anticonvulsant Activity of Selected Indole Derivatives
| Compound ID | Test Model | Activity Noted | Reference |
|---|---|---|---|
| Compound 5 | Maximal Electroshock (MES) | Active | pharmacophorejournal.com |
| Compound 6 | Maximal Electroshock (MES) | Active | pharmacophorejournal.com |
| Compound 6 | Subcutaneous Pentylenetetrazole (scPTZ) | Protective effect | pharmacophorejournal.com |
| Thiadiazoline derivatives | Maximal Electroshock (MES) | Most compounds showed protection | nih.gov |
Indolin-2-one analogues and related compounds have been explored for their potential to treat mood disorders like depression and anxiety, often by targeting the serotonergic system. nih.govnih.gov Research has focused on compounds that interact with various serotonin (B10506) (5-HT) receptors.
One study investigated the neuroprotective and antidepressant-like effects of (3Z)-5-Chloro-3-(hydroxyimino)indolin-2-one (Cℓ-HIN). nih.gov In rat models, Cℓ-HIN reversed depressive-like behaviors and was found to be an acetylcholinesterase (AChE) reactivator, suggesting a potential therapeutic application against neurotoxic effects. nih.gov
Other research has focused on developing multi-target agents. mdpi.com Two phenylpiperazine derivatives, HBK-14 and HBK-15, were identified as full antagonists of both 5-HT1A and 5-HT7 receptors. plos.org Both compounds showed potent antidepressant-like activity in forced swim tests and anxiolytic-like properties in the four-plate and elevated plus maze tests. plos.org HBK-15 displayed stronger antidepressant-like effects, while HBK-14 had greater anxiolytic-like activity. plos.org
Similarly, the investigation of a novel 5-HT3 receptor antagonist, 4i (N-(3-chloro-2-methylphenyl) quinoxalin-2-carboxamide), demonstrated both antidepressant and anti-anxiety-like effects in various acute and chronic rodent models. nih.gov These studies highlight the potential of designing indolin-2-one analogues and other heterocyclic compounds that modulate specific serotonin receptors to achieve therapeutic effects for depression and anxiety. nih.govmdpi.com
Neuropharmacological Activity of Selected Indolin-2-one Analogues
| Compound ID | Target/Mechanism | Observed Effect | Model | Reference |
|---|---|---|---|---|
| (3Z)-5-Chloro-3-(hydroxyimino)indolin-2-one (Cℓ-HIN) | AChE reactivator | Antidepressant-like | Rat models (Forced swimming, Splash test) | nih.gov |
| HBK-14 | 5-HT1A and 5-HT7 antagonist | Anxiolytic-like, Antidepressant-like | Mouse/Rat models (Four-plate, EPM, FST) | plos.org |
| HBK-15 | 5-HT1A and 5-HT7 antagonist | Antidepressant-like, Anxiolytic-like | Mouse/Rat models (Four-plate, EPM, FST) | plos.org |
| 4i (N-(3-chloro-2-methylphenyl) quinoxalin-2-carboxamide) | 5-HT3 receptor antagonist | Antidepressant and Anti-anxiety-like | Rodent models (FST, Hole board, Olfactory bulbectomy) | nih.gov |
Structure Activity Relationship Sar Studies and Molecular Interactions
Correlating Structural Modifications with Biological Activity
Influence of Substitutions at the Indolin-2-one C-3 Position
The C-3 position of the indolin-2-one core is a frequent site for modification, significantly impacting the biological activity of the resulting derivatives. aip.org The introduction of various substituents at this position can modulate the compound's interaction with biological targets, leading to a range of pharmacological effects.
For instance, 3-substituted indolin-2-ones have been synthesized and evaluated as tyrosine kinase inhibitors. acs.org The nature of the substituent at the C-3 position determines the selectivity of these compounds for different receptor tyrosine kinases (RTKs). acs.orgnih.gov
3-[(five-membered heteroaryl ring)methylidenyl]indolin-2-ones show high specificity for the Vascular Endothelial Growth Factor (VEGF) receptor (Flk-1) RTK. acs.orgnih.gov
3-(substituted benzylidenyl)indolin-2-ones with bulky groups on the phenyl ring exhibit high selectivity towards the Epidermal Growth Factor (EGF) and Her-2 RTKs. acs.orgnih.gov
A compound with an extended side chain at the C-3 position has demonstrated high potency and selectivity against both Platelet-Derived Growth Factor (PDGF) and VEGF (Flk-1) RTKs. acs.orgnih.gov
Furthermore, the introduction of a 3-hydrazono group linked to a 4-arylthiazole moiety has resulted in compounds with notable anticancer activity. mdpi.com
Impact of Substitutions at the Indolin-2-one C-5 Position
The C-5 position of the indolin-2-one ring is another critical point for structural modification that significantly influences biological activity. cancertreatmentjournal.com Substitutions at this position can enhance the compound's interaction with the ATP-binding site of kinases. cancertreatmentjournal.com
Halogen atoms, particularly bromine and fluorine, are common substituents at the C-5 position. aip.orgcancertreatmentjournal.comnih.gov These substitutions have been associated with increased biological activity. nih.gov For example, indolin-2-one derivatives with a halogen at the C-5 position have shown potent anticancer activity. nih.gov Specifically, a bromine atom at C-5 resulted in up to a four-fold increase in cytotoxicity compared to a fluorine atom at the same position in one study. aip.org The presence of electron-withdrawing groups like halogens at the C-5 position can increase the lipophilicity of the molecule, which may contribute to enhanced cytotoxicity. nih.gov
Beyond halogens, other groups at the C-5 position also play a role. For example, the introduction of a hydroxyl (-OH) or sulfhydryl (-SH) group at the C-5 position of certain five-membered heterocycle-fused pyrrole (B145914) indolin-2-ones significantly improves their inhibitory activity against VEGFR-2 and PDGFRβ. cancertreatmentjournal.com However, a bioisosteric replacement of C-5 halogens with a trifluoromethyl (CF3) group did not improve the inhibitory activity against these kinases. cancertreatmentjournal.com
| Substituent at C-5 | Observed Effect on Biological Activity | Reference |
| Halogen (Bromo, Chloro) | Increased anticancer activity and cytotoxicity. | aip.orgnih.gov |
| Fluorine | Potent anticancer activity, though less than bromine in some cases. | aip.org |
| Hydroxyl (-OH) | Significantly improved inhibitory activity against VEGFR-2 and PDGFRβ in certain derivatives. | cancertreatmentjournal.com |
| Sulfhydryl (-SH) | Significantly improved inhibitory activity against VEGFR-2 and PDGFRβ in certain derivatives. | cancertreatmentjournal.com |
| Trifluoromethyl (-CF3) | Did not improve inhibitory activity against VEGFR-2 and PDGFRβ compared to halogens. | cancertreatmentjournal.com |
Role of Substituents at the Indolin-2-one N-1 Position
Modifications at the N-1 position of the indolin-2-one ring are also crucial for determining the biological activity of its derivatives. The introduction of different substituents at this position can influence the compound's properties and its interaction with target proteins.
For instance, the addition of a 3-dimethylaminopropyl group to the N-1 position of pyrrole indolin-2-ones has led to the discovery of compounds with various anti-tumor activities. cancertreatmentjournal.com In another study, the presence of an N-aryl fragment on the indolin-2-one structure was shown to affect anticancer activity, with N-phenyl and -methoxy functions significantly improving activity against K562 cell lines. nih.gov
Furthermore, the synthesis of 1-(substituted phenyl amino methyl) derivatives has yielded compounds with anti-inflammatory and analgesic activities. mdpi.com
Specific Contribution of the Aminomethyl Group to Activity
The aminomethyl group, particularly at the C-5 position, is a key functional group that can significantly contribute to the biological activity of indolin-2-one derivatives. This group can participate in important interactions with biological targets, such as forming hydrogen bonds, which can enhance binding affinity and selectivity.
For example, a new class of selective α1-adrenoceptor antagonists was developed from the antipsychotic drug sertindole (B1681639) by introducing an aminomethyl substituent at the C-5 position of the indole (B1671886) ring. researchgate.net The aminomethyl group is a key feature in these compounds, contributing to their high affinity for α1-adrenergic receptors. researchgate.net
Indoline (B122111) derivatives with an aminomethyl group have also been investigated for their potential as antiviral agents, with the aminomethyl group potentially contributing to their activity against Ebola and Marburg virus entry. ontosight.ainih.gov
Pharmacophore Identification and Lead Optimization
Pharmacophore modeling is a crucial tool in drug discovery that helps identify the essential three-dimensional arrangement of chemical features required for a molecule to interact with a specific biological target. lilab-ecust.cn For indolin-2-one derivatives, pharmacophore models have been developed to guide the design of new compounds with improved activity. mdpi.commdpi.com The indolin-2-one nucleus itself is often considered a key pharmacophoric moiety that binds to the hinge region in the ATP active pocket of kinases like VEGFR-2. mdpi.com
Computational Chemistry Approaches in SAR
Computational chemistry plays a significant role in understanding the structure-activity relationships of 5-(aminomethyl)indolin-2-one derivatives. upenn.edu Molecular modeling techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are used to predict how these compounds will interact with their biological targets and to guide the design of new, more potent inhibitors. mdpi.comsrce.hr
Molecular docking simulations have been used to predict the binding affinity and orientation of indolin-2-one derivatives within the active site of target proteins, such as VEGFR-2. mdpi.commdpi.com These studies have shown that these compounds can adopt binding modes similar to known inhibitors like sunitinib. mdpi.com
QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. talete.mi.it For indolin-2-one derivatives, 3D-QSAR models have been developed to identify the physicochemical features that are most important for their activity. mdpi.com These models can then be used to predict the activity of new, untested compounds.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein, providing insights into the binding affinity and interaction patterns. erpublications.com For the indolin-2-one scaffold, docking studies have been instrumental in identifying key interactions that drive biological activity against various targets, including enzymes and receptors involved in cancer, inflammation, and infectious diseases.
Derivatives of the indolin-2-one core have been docked into the active sites of numerous proteins. For instance, studies on derivatives have explored their binding to cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation. mdpi.com In these simulations, the indolin-2-one moiety and its substituents form crucial hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme's binding pocket. mdpi.com Similarly, docking simulations of spiro-indoline-2-one derivatives against the estrogen receptor have helped to rationalize their anticancer potential by revealing binding energies and specific interactions with key residues like MET374 and ARG115. researchgate.net
Other targets investigated include proteases essential for cancer cell survival and viral replication. erpublications.comresearchgate.net Docking of 5-chloro-3-(2-(2,4-dinitrophenyl)hydrazono)indolin-2-one, for example, showed its potential to interfere with the binding of the SARS-CoV-2 spike protein to the human ACE2 receptor. researchgate.net These studies consistently highlight the importance of the oxindole (B195798) core in establishing a stable binding pose, while modifications at various positions, such as the aminomethyl group at position 5, allow for tailored interactions with specific target pockets.
| Target Protein | Ligand Type | Key Findings | Docking Score (kcal/mol) | Interacting Residues |
| COX-2 | 1-(substituted phenyl aminomethyl)-3-(...)-indolin-2-ones | Ligands showed better docking scores than the control drug, indomethacin, suggesting strong affinity. mdpi.com | -6.8 to -7.0 | Not specified |
| Estrogen Receptor | Spiro indoline-2-one derivatives | Halogen substitutions on the isatin (B1672199) ring improved binding scores. researchgate.net | -8.1 to -9.3 | MET374, ALA438, ARG115 researchgate.net |
| Cancer Main Protease (5OTF) | 1-((bis(2-chloroethyl)amino)methyl)indoline-2,3-dione derivatives | Carboxylic acid and ester derivatives showed the highest binding energy. erpublications.com | -7.3 | Not specified |
| SARS-CoV-2 Spike/ACE2 | 5-chloro-3-(2-(2,4-dinitrophenyl) hydrazono)indolin-2-one | Ligand preferentially binds to the spike protein's receptor-binding domain. researchgate.net | Not specified | Not specified |
In silico Screening and Virtual Library Design
The process of drug design often begins with the creation of a virtual library, which is a collection of all potential molecules that can be synthesized from a given scaffold using a variety of reactants. drugdesign.org The indolin-2-one scaffold is an ideal starting point for such libraries due to its synthetic tractability and proven biological relevance. nih.gov
Virtual libraries based on the this compound core can be generated by computationally adding a diverse range of chemical groups at the aminomethyl position and other sites on the indolinone ring. This approach, sometimes involving molecular dissection of known active compounds like the natural product indirubin, allows for the systematic exploration of chemical space. nih.gov
Once a virtual library is designed, it undergoes in silico screening. This process uses computational models to predict the properties of the designed molecules, such as their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as potential toxicity (QSTR - Quantitative Structure Toxicity Relationship). japsonline.com This filtering step helps to prioritize a smaller, more manageable number of compounds for actual chemical synthesis and biological testing, thereby increasing the efficiency of the drug discovery process. drugdesign.orgjapsonline.com For example, in silico studies on novel indole derivatives have been used to predict properties like blood-brain barrier penetration and potential hepatotoxicity, guiding the selection of candidates for further development. japsonline.com
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a quantum mechanical modeling method that investigates the electronic structure of many-body systems, like molecules. wikipedia.org In drug design, DFT provides deep insights into the electronic properties of a compound, which govern its reactivity and interactions. mdpi.comnih.gov
For indolin-2-one derivatives, DFT calculations are used to understand their structural and electronic properties at a fundamental level. researchgate.netnih.gov These studies can determine the distribution of electron density, identify the most reactive sites in the molecule, and analyze the molecular orbitals. Key applications include:
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, highlighting regions prone to electrophilic or nucleophilic attack. This is crucial for understanding how the molecule will "see" and interact with a biological target. nih.gov
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting a molecule's reactivity. The energy gap between HOMO and LUMO indicates the chemical stability and is often correlated with biological activity. nih.gov
Natural Bond Orbital (NBO) Analysis: NBO analysis helps to understand charge transfer interactions within the molecule and between the molecule and its target, providing a detailed picture of bonding and stabilization. researchgate.net
By applying DFT, researchers can rationalize the observed biological activities of this compound derivatives and predict the properties of novel, unsynthesized compounds, complementing the interaction data from molecular docking. mdpi.comnih.gov
Medicinal Chemistry and Future Therapeutic Perspectives
Indolin-2-one Scaffold as a Privileged Structure in Drug Development
The indolin-2-one nucleus is widely recognized as a "privileged structure" in drug discovery. This designation is attributed to its ability to bind to a variety of biological targets with high affinity, often serving as a foundational scaffold for designing inhibitors of protein kinases. Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The indolin-2-one scaffold can be chemically modified at various positions, allowing for the fine-tuning of its biological activity and pharmacokinetic properties. Numerous derivatives have been developed as potent kinase inhibitors, demonstrating the scaffold's utility in generating targeted therapies. The inherent versatility of this scaffold has made it a cornerstone in the development of novel therapeutic agents.
Strategies for Optimizing Potency, Selectivity, and Efficacy
The development of indolin-2-one derivatives into effective drug candidates relies on strategic optimization of their potency, selectivity, and efficacy. A key approach involves detailed structure-activity relationship (SAR) studies, which analyze how different chemical modifications to the scaffold affect its biological activity. For instance, modifications to the side-chains of the indolin-2-one core can lead to improved pharmacokinetic profiles and ancillary benefits, such as reduced binding to off-target proteins like the hERG potassium channel, which is associated with cardiotoxicity.
Computational methods, such as molecular docking, play a vital role in this optimization process. These techniques allow researchers to visualize and predict how a compound will bind to its target protein, guiding the design of new derivatives with enhanced interactions. By understanding the binding modes, chemists can introduce specific functional groups to the indolin-2-one scaffold to increase potency and selectivity for the intended target. This rational design approach accelerates the development of compounds with desirable therapeutic properties.
Design of Multi-Target Directed Ligands
Complex diseases like cancer often involve multiple pathological pathways, making it challenging to treat them with single-target drugs. The concept of multi-target directed ligands (MTDLs) has emerged as a promising strategy to address this complexity. MTDLs are single molecules designed to interact with multiple biological targets simultaneously, potentially leading to enhanced therapeutic efficacy and a reduced likelihood of drug resistance.
The indolin-2-one scaffold is an excellent platform for the design of MTDLs. Its adaptable structure allows for the incorporation of different pharmacophores that can bind to various targets. For example, derivatives can be designed to inhibit multiple protein kinases that are crucial for tumor growth and angiogenesis. This approach has been successfully applied in the development of anticancer agents and is being explored for other complex conditions, including neurodegenerative diseases.
Overview of Clinically Approved Indolin-2-one Derivatives (e.g., Sunitinib, Nintedanib)
The therapeutic potential of the indolin-2-one scaffold is exemplified by the clinical success of several of its derivatives. Sunitinib and Nintedanib are two prominent examples of multi-kinase inhibitors that have received regulatory approval for the treatment of various cancers.
Sunitinib is an oral multi-kinase inhibitor that targets several receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs). By inhibiting these kinases, Sunitinib disrupts key signaling pathways involved in tumor cell proliferation and angiogenesis. It has been approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.
Nintedanib is another multi-target tyrosine kinase inhibitor based on the indolin-2-one scaffold. It targets VEGFRs, fibroblast growth factor receptors (FGFRs), and PDGFRs. Nintedanib is approved for the treatment of idiopathic pulmonary fibrosis (IPF) and certain types of non-small cell lung cancer.
The clinical success of these drugs validates the indolin-2-one core as a valuable scaffold in drug development and provides a strong rationale for the continued exploration of new derivatives.
| Drug Name | Primary Targets | Approved Indications (Examples) |
| Sunitinib | VEGFRs, PDGFRs, c-KIT | Renal Cell Carcinoma, Gastrointestinal Stromal Tumors |
| Nintedanib | VEGFRs, FGFRs, PDGFRs | Idiopathic Pulmonary Fibrosis, Non-Small Cell Lung Cancer |
Emerging Research Avenues and Untapped Therapeutic Potential
Research into indolin-2-one derivatives continues to uncover new therapeutic possibilities beyond their established role as kinase inhibitors in oncology. Scientists are exploring the potential of this scaffold to target a wide array of other proteins and cellular pathways.
One emerging area is the development of indolin-2-one compounds as inhibitors of other enzyme families. For instance, derivatives are being investigated as inhibitors of thioredoxin reductase, an enzyme involved in cellular redox balance that is a potential target for cancer therapy. Other research is focused on their potential as inhibitors of Aurora kinases and cyclin-dependent kinases (CDKs), which are also important in cancer progression.
Furthermore, the anti-inflammatory properties of some indolin-2-one derivatives are being explored. Compounds that can modulate inflammatory pathways could have applications in a variety of diseases, from autoimmune disorders to neurodegenerative conditions. The broad biological activity of this scaffold suggests that its full therapeutic potential has yet to be realized, and ongoing research is likely to identify new and valuable clinical applications.
Patent Landscape and Innovations in Indolin-2-one Chemistry
The significant therapeutic interest in indolin-2-one derivatives is reflected in a robust and evolving patent landscape. Numerous patents have been filed covering novel indolin-2-one compounds, their synthesis, and their use in treating a range of diseases, particularly cancer.
Early patents in this area often claimed broad classes of indolin-2-one derivatives. More recent patent activity has shifted towards more specific innovations, including the development of compounds with improved pharmacokinetic properties, novel multi-target profiles, and applications in new therapeutic areas. For example, patents have been granted for indolin-2-one derivatives designed as prodrugs to enhance their delivery and efficacy. The ongoing innovation in this field, as evidenced by the continuous filing of new patents, highlights the sustained importance of the indolin-2-one scaffold in the quest for new medicines.
Q & A
Q. What are the common synthetic routes for preparing 5-(Aminomethyl)indolin-2-one derivatives, and what analytical techniques validate their purity?
Methodological Answer: Synthesis typically involves condensation reactions of indolin-2-one precursors with aminomethylating agents. For example, analogous indole derivatives are synthesized via refluxing intermediates (e.g., 3-formylindole derivatives) with amines in acetic acid, followed by crystallization . Key validation steps include:
- Chromatography : Thin-layer chromatography (TLC) monitors reaction progress .
- Spectroscopy : H/C NMR confirms structural integrity (e.g., distinguishing Z/E isomers via coupling constants) .
- Recrystallization : Purification via solvents like DMF/acetic acid mixtures removes impurities .
Q. How is the crystal structure of this compound determined, and what parameters ensure accuracy?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
- Crystallization : Slow diffusion of petroleum ether into a saturated solution yields suitable crystals .
- Data collection : High-resolution data (e.g., ) ensures precision.
- Validation : Software like SHELX refines bond lengths and angles (mean C–C bond error ≤ 0.003 Å) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
Methodological Answer: Contradictions may arise from isomerism or solvent effects. Strategies include:
- Isomer separation : Use reverse-phase HPLC to isolate Z/E isomers, as seen in analogous indolin-2-one compounds .
- Solvent standardization : Compare NMR spectra in deuterated DMSO vs. CDCl to identify solvent-induced shifts .
- Computational validation : Density functional theory (DFT) predicts NMR chemical shifts to cross-verify experimental data .
Q. What experimental design considerations optimize the yield of this compound under varying reaction conditions?
Methodological Answer: Key factors include:
- Catalyst selection : Cu(I) catalysts improve azide-alkyne cycloaddition efficiency (e.g., for triazole-linked derivatives) .
- Reaction time : Prolonged reflux (3–5 hours) enhances imine formation in acetic acid .
- Temperature control : Maintaining 60–80°C prevents side reactions (e.g., oxidation of aminomethyl groups) .
Q. How do researchers address discrepancies in biological activity data for this compound analogs?
Methodological Answer: Discrepancies may stem from assay variability or impurities. Mitigation involves:
- Bioassay replication : Conduct dose-response curves in triplicate using standardized cell lines .
- Purity thresholds : Require ≥95% purity (HPLC) before biological testing .
- Structural analogs : Compare activity across derivatives (e.g., halogenated vs. methylated indolin-2-ones) to identify SAR trends .
Methodological Challenges & Solutions
Q. What strategies improve reproducibility in synthesizing this compound derivatives?
Methodological Answer:
Q. How can researchers differentiate between regioisomers in this compound derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
